molecular formula C7H12N2O4S B3051329 N-Methyl-N-phenylhydrazine sulfate CAS No. 33008-18-3

N-Methyl-N-phenylhydrazine sulfate

Cat. No.: B3051329
CAS No.: 33008-18-3
M. Wt: 220.25 g/mol
InChI Key: NTMUFLHKQMIRCT-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylhydrazine sulfate is an organic compound with the molecular formula C7H12N2O4S. It is a derivative of hydrazine, where one of the nitrogen atoms is substituted with a methyl group and the other with a phenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.

Scientific Research Applications

N-Methyl-N-phenylhydrazine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

“N-Methyl-N-phenylhydrazine sulfate” is classified as a hazardous chemical. It is highly flammable and can cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed and can cause serious eye damage. It may also cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenylhydrazine sulfate can be synthesized through the reaction of N-methyl-N-phenylhydrazine with sulfuric acid. The reaction typically involves mixing equimolar amounts of N-methyl-N-phenylhydrazine and sulfuric acid under controlled temperature conditions to form the sulfate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylhydrazine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylhydrazine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylhydrazine
  • N-Phenylhydrazine
  • Phenylhydrazine

Comparison

N-Methyl-N-phenylhydrazine sulfate is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties compared to its analogs. For instance, N-Methylhydrazine lacks the phenyl group, making it less reactive in electrophilic substitution reactions. Similarly, N-Phenylhydrazine does not have the methyl group, affecting its reactivity in nucleophilic reactions.

Properties

IUPAC Name

amino-methyl-phenylazanium;hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.H2O4S/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,8H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMUFLHKQMIRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C1=CC=CC=C1)N.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-26-8, 33008-18-3
Record name Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1-methyl-1-phenyl-, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-N-phenylhydrazine sulfate
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Reactant of Route 6
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